N-Isopropylmethylamine

Description

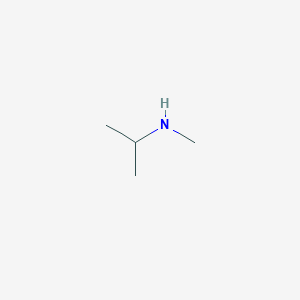

Structure

3D Structure

Properties

IUPAC Name |

N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2)5-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFGWHUWQXTGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871098 | |

| Record name | N-Methylisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-21-1 | |

| Record name | Methylisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylisopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3OL90426G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropylmethylamine (CAS 4747-21-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylmethylamine (CAS 4747-21-1), a secondary amine with significant applications in organic synthesis and the pharmaceutical industry. This document details its physicochemical properties, safety and handling protocols, spectroscopic data, and established experimental procedures for its synthesis.

Chemical and Physical Properties

This compound, also known as N-methylisopropylamine, is a colorless, volatile, and flammable liquid with a characteristic ammonia-like odor.[1] It is an unsymmetrical amine that serves as a versatile building block in the synthesis of various organic compounds.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4747-21-1 | [2][4] |

| Molecular Formula | C4H11N | [2][5] |

| Molecular Weight | 73.14 g/mol | [2][5] |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | 50-53 °C | [2][6] |

| Melting Point | -55.1 °C (estimate) | [2][6] |

| Density | 0.702 g/mL at 25 °C | [2][7] |

| Refractive Index | n20/D 1.384 | [2][8] |

| Vapor Pressure | 4.15 psi (20 °C) | [2][8] |

| Flash Point | -32 °C (-25 °F) | [2][6] |

| Solubility | Soluble in chloroform, DMSO, and methanol. Miscible with water. | [1][2][9] |

| pKa | 10.76 ± 0.10 (Predicted) | [2][3] |

| LogP | 0.52 at 25°C | [2] |

| Stability | Air sensitive, volatile. | [2][4] |

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.[10] It is a highly flammable liquid and vapor, and its vapors can form explosive mixtures with air.[10] The substance is corrosive and can cause severe skin burns and eye damage.[5][10] It is also toxic if swallowed or inhaled.[5][10]

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor.[2][5] |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][5] |

| Acute Toxicity (Oral) | GHS06 | Danger | H301: Toxic if swallowed.[5] |

| Acute Toxicity (Inhalation) | GHS06 | Danger | H331: Toxic if inhaled.[5] |

Precautionary Measures:

-

Engineering Controls: Use only under a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[6] Take precautionary measures against static discharge.[10] Store under an inert atmosphere as it is air-sensitive.[2][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place in a corrosives and flammables area.[10]

-

In case of exposure:

-

Skin contact: Immediately remove all contaminated clothing and rinse the skin with water.[6]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for this compound.[11][12][13]

-

Infrared (IR) Spectroscopy: FTIR spectra are available for this compound.[11]

-

Mass Spectrometry (MS): Mass spectra obtained via gas chromatography-mass spectrometry (GC-MS) are available.[11][14]

-

Raman Spectroscopy: Raman spectral data has also been reported.[11]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis via Mannich Reaction and Decomposition

This method involves a two-step process starting from anhydrous isopropylamine (B41738) and formaldehyde (B43269).[15][16]

Step 1: Mannich Reaction to form 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine

-

Reaction Setup: In a reaction vessel equipped with a stirrer and an external ice bath for cooling, place 59 g (one mole) of anhydrous isopropylamine.

-

Reagent Addition: While stirring and maintaining a cool temperature, slowly add 85.7 g (one mole) of a 35% aqueous formaldehyde solution. An oily layer of 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine will form.[16]

-

Separation and Drying: After approximately 15 minutes, separate the oily layer. Dry the separated oil phase over anhydrous potassium carbonate (K2CO3) for 12 hours in a refrigerator at 4°C. The reported yield of the triazine intermediate is 83% of the theoretical yield.[16]

Step 2: Decomposition to this compound

-

Reaction Setup: Prepare a suspension of 70 g of zinc dust in 200 ml of water in a three-necked round-bottom flask equipped with a stirrer and a dropping funnel. Cool the suspension to -5°C.[16]

-

Reagent Addition: Slowly and simultaneously add 40 g of the dried 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine and 320 ml of concentrated hydrochloric acid to the zinc suspension while maintaining the temperature at -5°C with strong stirring.[16]

-

Reaction Completion and Filtration: After the addition is complete, continue stirring for one hour. Filter off the residual zinc dust.[16]

-

Decomposition and Distillation: Add the filtrate dropwise to a 40% sodium hydroxide (B78521) solution heated to 90°C in a distillation apparatus. The this compound will be liberated and can be collected in a cooled receiving flask.[16]

-

Purification: The collected product should be fractionally redistilled using a 30 cm Vigreux column. The main fraction boils at 49-51°C.[16]

Synthesis via Reductive Amination

An alternative and often cleaner industrial method involves the reductive amination of acetone (B3395972) with methylamine (B109427).[17]

-

Reaction Setup: In a suitable pressure reactor, combine methylamine and acetone.

-

Catalytic Hydrogenation: The reaction proceeds via the formation of an imine intermediate, which is then hydrogenated. This is typically carried out in the presence of a Raney nickel catalyst and hydrogen gas under pressure.[17]

-

Reaction Conditions: The reaction is generally clean, producing minimal byproducts.[17]

-

Purification: The resulting this compound can be purified by distillation to separate it from any unreacted starting materials and minor byproducts such as the diisopropyl product. The significant difference in boiling points facilitates this separation.[17]

Another variation of reductive amination is the Eschweiler-Clarke reaction, which uses excess formic acid and formaldehyde to methylate a primary or secondary amine.[17]

Applications in Research and Development

This compound is a valuable reagent in various chemical syntheses.[1]

-

Pharmaceutical Synthesis: It is used in the synthesis of novel tryptamine (B22526) derivatives, which are of interest in drug discovery.[2][3][9]

-

Polymer Chemistry: It is utilized in the generation of in situ micelles through the sequential self-assembly of stimuli-responsive amphiphilic block copolymers prepared by reversible addition-fragmentation chain transfer (RAFT) polymerization.[2][3][9]

-

Organic Synthesis: It acts as a base or a nucleophile, facilitating the formation of new chemical bonds in various organic reactions.[1] For instance, it has been used in Pd/C-catalyzed oxidative cross double carbonylation reactions with alcohols.[2]

Reactivity Profile

This compound exhibits reactivity typical of a secondary amine.

-

Basicity: As a weak base, it readily undergoes protonation.[18]

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, allowing it to participate in reactions such as alkylation and acylation.[18]

-

Condensation Reactions: It can undergo condensation reactions with carbonyl compounds like aldehydes and ketones.[18]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10] It is also sensitive to air.[10]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4747-21-1 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. N-Isopropyl-N-methylamine | CymitQuimica [cymitquimica.com]

- 5. N-Methylisopropylamine | C4H11N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. N-methyl isopropyl amine, 4747-21-1 [thegoodscentscompany.com]

- 8. This compound 0.98 N-Methylisopropylamine [sigmaaldrich.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(4747-21-1) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]

- 16. Synthesis of N-Methylisopropylamine [designer-drug.com]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. Isopropylamine - Wikipedia [en.wikipedia.org]

physical and chemical properties of N-Methylisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylisopropylamine (MIPA), also known as N-isopropylmethylamine, is a secondary aliphatic amine with significant applications in organic synthesis. Its utility spans from being a crucial building block for pharmaceuticals and agrochemicals to its use in the generation of specialized polymers.[1][2] This document provides an in-depth overview of the physical and chemical properties of N-Methylisopropylamine, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

Chemical and Physical Properties

N-Methylisopropylamine is a colorless, volatile, and flammable liquid characterized by a strong, ammonia-like odor.[3][4] It is an organic compound classified as an aliphatic amine and is soluble in water and various organic solvents such as chloroform, DMSO, and methanol.[3][5]

Identifiers and Structure

| Identifier | Value |

| CAS Number | 4747-21-1[6] |

| Molecular Formula | C4H11N |

| Molecular Weight | 73.14 g/mol [6][7] |

| Canonical SMILES | CNC(C)C[6] |

| InChI Key | XHFGWHUWQXTGAT-UHFFFAOYSA-N[6] |

| Synonyms | This compound, 2-(Methylamino)propane, Isopropylmethylamine, N,1-Dimethylethylamine, N-methyl-2-propanamine[3][7] |

Physical Properties

The key physical properties of N-Methylisopropylamine are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [3][8] |

| Boiling Point | 50-53 °C | [6] |

| Melting Point | -55.1 °C (estimate) | |

| Density | 0.702 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.384 | [6] |

| Vapor Pressure | 4.15 psi (20 °C) | [6] |

| Flash Point | -32 °C (-25.6 °F) closed cup | [6] |

| pKa | 10.76 ± 0.10 (Predicted) | |

| logP (o/w) | 0.52 at 25 °C | |

| Solubility | Soluble in chloroform, DMSO, methanol, and water. | [3][9] |

Experimental Protocols

Synthesis of N-Methylisopropylamine via Reductive Amination

A common and industrially relevant method for the synthesis of N-Methylisopropylamine is the reductive amination of acetone (B3395972) with methylamine (B109427).[8] This process typically involves the formation of an imine intermediate, which is subsequently reduced to the final amine product.

Reaction Scheme:

Caption: Reductive amination of acetone with methylamine.

Detailed Protocol:

-

Imine Formation: In a suitable reactor, acetone is reacted with methylamine. This reaction can be carried out in the presence of a catalyst. For instance, one industrial method involves passing monomethylamine gas through acetone at a temperature of 5-20 °C for 1-3 hours.[10]

-

Reduction: The resulting imine intermediate is then reduced to N-Methylisopropylamine. This can be achieved through catalytic hydrogenation. A common catalyst for this step is Raney nickel.[8][10] The reaction is typically performed under hydrogen pressure (e.g., 0.5-1 MPa) and at a slightly elevated temperature (e.g., 40-50 °C) for 3-5 hours.[10]

-

Workup and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate, containing the crude N-Methylisopropylamine, is then purified. Due to its low boiling point, fractional distillation is an effective method for purification. The fraction collected between 50-53 °C will be the purified N-Methylisopropylamine.[3][11]

Synthesis via Alkylation of Methylamine

An alternative synthetic route involves the direct alkylation of methylamine with an isopropyl halide, such as isopropyl bromide.[11]

Reaction Scheme:

Caption: Synthesis of N-Methylisopropylamine via alkylation.

Detailed Protocol:

-

Reaction: A solution of methylamine (e.g., 40% in water) is reacted with isopropyl bromide in an autoclave.[11] The mixture is heated (e.g., to 100-120 °C) and stirred for several hours (e.g., 7 hours).[11]

-

Purification: Following the reaction, the product is purified by fractional distillation, collecting the fraction at 50-51 °C.[11] This method has been reported to yield N-Methylisopropylamine with high purity (e.g., >99%) and in good yield.[11]

Chemical Reactivity and Stability

N-Methylisopropylamine exhibits reactivity typical of a secondary amine.[12] It is a weak base and can participate in various chemical reactions, including alkylation and acylation.[3][12]

-

Stability: N-Methylisopropylamine is stable under recommended storage conditions.[13] However, it is air-sensitive and should be stored under an inert atmosphere.[4][5][13]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[13]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N-Methylisopropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N-Methylisopropylamine is expected to show signals corresponding to the methyl group attached to the nitrogen, the isopropyl methine proton, and the two methyl groups of the isopropyl moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbon, the isopropyl methine carbon, and the isopropyl methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylisopropylamine will exhibit characteristic absorption bands:

-

N-H Stretch: A characteristic band for the N-H stretching vibration is expected.

-

C-H Stretch: Absorptions due to C-H stretching vibrations of the methyl and isopropyl groups will be present.

-

C-N Stretch: A band corresponding to the C-N stretching vibration is also characteristic of aliphatic amines.

Mass Spectrometry (MS)

The mass spectrum of N-Methylisopropylamine will show a molecular ion peak corresponding to its molecular weight (73.14 g/mol ). The fragmentation pattern will be indicative of the structure, with characteristic fragments arising from the loss of methyl and isopropyl groups.

Safety and Handling

N-Methylisopropylamine is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor.[7] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[7]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, eye protection, and respiratory protection). Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.[13]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of N-Methylisopropylamine.

Caption: General workflow for N-Methylisopropylamine synthesis and analysis.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of N-Methylisopropylamine. The data presented, including the structured tables and detailed protocols, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Adherence to appropriate safety protocols is paramount when handling this compound.

References

- 1. 2-Propanamine, N-methyl- [webbook.nist.gov]

- 2. CN116444378A - Synthesis method of N-methyl isopropyl amine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Methylisopropylamine | C4H11N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(4747-21-1) 1H NMR [m.chemicalbook.com]

- 10. N-Methylisopropylamine | 4747-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. spectrabase.com [spectrabase.com]

- 12. N-Methylisopropylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 13. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

N-Isopropylmethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylmethylamine, a secondary aliphatic amine, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and polymer industries. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and methods for its analytical characterization. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

This compound, also known as N-methylisopropylamine, is a colorless, volatile, and flammable liquid with a characteristic amine odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H11N | [1] |

| Molecular Weight | 73.14 g/mol | [2] |

| CAS Number | 4747-21-1 | |

| IUPAC Name | N-methylpropan-2-amine | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 50-53 °C | [4] |

| Density | 0.702 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.384 | [4] |

| Flash Point | -32 °C (-25.6 °F) | |

| Solubility | Soluble in chloroform, DMSO, and methanol (B129727).[1][4] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Synthesis via Reductive Amination of Acetone (B3395972) with Methylamine (B109427)

This method involves the reaction of acetone and methylamine in the presence of a reducing agent, such as hydrogen gas with a Raney nickel catalyst.

Experimental Protocol:

-

To a stainless steel hydrogenation reactor, add acetone and Raney nickel (containing 1-5% molybdenum by weight). The weight ratio of Raney nickel to acetone should be between 1:15 and 1:30.

-

Cool the reactor to 5-20 °C and introduce methylamine gas into the acetone. The molar ratio of acetone to methylamine should be between 1:0.5 and 1:2. Maintain the temperature and stir for 1-3 hours.

-

After the initial reaction, apply a vacuum of -0.006 to -0.009 MPa to the reactor.

-

Heat the reactor to 40-50 °C and introduce hydrogen gas, maintaining the internal pressure at 0.5-1 MPa.

-

Continue the reaction with stirring for 3-5 hours.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate is then subjected to atmospheric distillation to obtain the final product, this compound.

Synthesis from Isopropyl Bromide and Methylamine

This protocol describes the synthesis of this compound from the reaction of isopropyl bromide and methylamine in a suitable solvent.

Experimental Protocol:

-

Add 15g of n-butanol to an autoclave and cool the vessel to 10°C.

-

Introduce 6.2g (0.2 mol) of methylamine gas into the cooled solvent.

-

Following the addition of methylamine, add 10g (0.081 mol) of isopropyl bromide to the reaction mixture.

-

Seal the autoclave, and with stirring, heat the mixture to 60°C.

-

Maintain the reaction at this temperature with continuous stirring for 6 hours.

-

After the reaction period, cool the mixture and transfer it to a distillation apparatus.

-

Perform rectification, collecting the fraction that distills at 50-51°C. This fraction contains the purified this compound. A reported yield for this method is 94.2% with a GC purity of 99.7%.[5]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. It provides both retention time data for separation and mass spectral data for identification. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 542 for this compound on a semi-standard non-polar column.[3] A typical analysis would involve dissolving the sample in a suitable solvent, such as methanol or dichloromethane, and injecting it into the GC-MS system.[6]

Spectroscopic Methods

Spectroscopic data is essential for the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are valuable for confirming the structure. Spectra for this compound are publicly available in databases such as SpectraBase.[2][7]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule.[3]

-

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy.[2]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various organic compounds.

-

Pharmaceutical Synthesis: It is used in the preparation of novel tryptamine (B22526) derivatives, which are of interest in drug discovery.[4]

-

Polymer Chemistry: this compound is utilized in the generation of in situ micelles from stimuli-responsive amphiphilic block copolymers, which are synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization.[4]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. N-Methylisopropylamine | C4H11N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4747-21-1 [chemicalbook.com]

- 5. CN116444378A - Synthesis method of N-methyl isopropyl amine - Google Patents [patents.google.com]

- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 7. spectrabase.com [spectrabase.com]

Technical Guide: Physicochemical Properties of N-Isopropylmethylamine

This document provides a comprehensive overview of the boiling and melting points of N-Isopropylmethylamine, targeting researchers, scientists, and professionals in drug development.

Physicochemical Data

This compound is a secondary amine with the chemical formula (CH₃)₂CHNHCH₃. It is a colorless liquid at room temperature and is utilized in various chemical syntheses.[1] The accurate determination of its physical properties, such as boiling and melting points, is crucial for its application and safe handling in a laboratory setting.

Table 1: Boiling and Melting Points of this compound

| Property | Value | Conditions |

| Boiling Point | 50-53 °C | at 760 mmHg (lit.)[1][2][3] |

| Boiling Point | 50.4 °C | at 760.00 mm Hg[4] |

| Boiling Point | 52 °C | Not specified[5] |

| Melting Point | -101 °C | [6][7] |

| Melting Point | -55.1 °C | (estimate)[1] |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the boiling and melting points of a liquid substance like this compound.

2.1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a liquid is by distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter or similar)

-

Condenser (Liebig, Graham, or Allihn)

-

Thermometer (calibrated)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin heating the flask gently.

-

As the liquid heats up, vapor will rise and begin to condense in the condenser.

-

The temperature will rise and then stabilize. The constant temperature observed on the thermometer during the distillation of the liquid is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

2.2. Melting Point Determination (Freezing Point Depression)

For substances that are liquid at room temperature, the melting point is often determined as the freezing point.

Apparatus:

-

Test tube

-

Beaker

-

Cooling bath (e.g., ice-salt mixture or dry ice-acetone)

-

Thermometer (calibrated)

-

Stirring rod or magnetic stirrer

Procedure:

-

Place a sample of this compound in a test tube.

-

Insert a thermometer into the sample, ensuring the bulb is fully immersed.

-

Place the test tube in a cooling bath.

-

Gently and continuously stir the sample as it cools.

-

Record the temperature at regular intervals.

-

A plateau in the cooling curve (temperature remains constant) indicates the freezing point (melting point) of the substance.

-

Alternatively, for substances with very low melting points, a cryostat can be used for more precise temperature control.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

Caption: Workflow for Determining the Physical Properties of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. N-イソプロピルメチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 4747-21-1 [chemicalbook.com]

- 4. N-methyl isopropyl amine, 4747-21-1 [thegoodscentscompany.com]

- 5. N-Methylisopropylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 6. This compound(4747-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide on the Solubility of N-Isopropylmethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylmethylamine (CAS No. 4747-21-1), a secondary aliphatic amine, is a key building block in the synthesis of various organic compounds, with applications in the pharmaceutical and chemical industries.[1] A thorough understanding of its solubility characteristics in organic solvents is fundamental for its effective utilization in synthesis, purification, formulation, and other laboratory procedures. This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of direct quantitative solubility data in published literature, this guide presents a predicted solubility profile based on the known solubility of structurally analogous short-chain secondary amines. Furthermore, this document outlines detailed experimental protocols for the precise and accurate determination of its solubility and presents a logical workflow for these experimental procedures.

Introduction to this compound and its Physicochemical Properties

This compound, also known as N-methylisopropylamine, is a colorless, volatile, and flammable liquid with a characteristic amine odor.[1][2] Its molecular structure, featuring a nitrogen atom bonded to a methyl group and an isopropyl group, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of a lone pair of electrons on the nitrogen atom allows for hydrogen bonding with protic solvents, while the alkyl groups contribute to its interaction with nonpolar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁N | [2] |

| Molecular Weight | 73.14 g/mol | [2] |

| Boiling Point | 50-53 °C | [1][2] |

| Density | 0.702 g/mL at 25 °C | [1][2] |

| pKa | 10.76 ± 0.10 (Predicted) | [1] |

| Flash Point | -32 °C | [2] |

| Appearance | Colorless liquid | [1] |

Solubility of this compound in Organic Solvents

Table 2: Predicted and Comparative Solubility of this compound and Structurally Similar Secondary Amines in Common Organic Solvents

| Solvent Class | Solvent | Diethylamine (B46881) (C₄H₁₁N) | Diisopropylamine (C₆H₁₅N) | N-Ethylmethylamine (C₃H₉N) | This compound (C₄H₁₁N) (Predicted) |

| Alcohols | Methanol | Miscible | Very Soluble | Highly Soluble | Miscible |

| Ethanol | Miscible[3][4] | Very Soluble[1] | Highly Soluble | Miscible | |

| Ketones | Acetone | Soluble[5] | Very Soluble[1] | Highly Soluble | Miscible |

| Ethers | Diethyl Ether | Soluble[5] | Very Soluble[1] | Soluble | Miscible |

| Chlorinated Solvents | Dichloromethane | Soluble | Soluble | Soluble | Soluble |

| Chloroform | Soluble | Soluble | Soluble | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble | Soluble | Soluble | Soluble |

| Benzene | Soluble | Very Soluble[1] | Soluble | Soluble | |

| Alkanes | Hexane | Soluble | Soluble | Limited Solubility | Soluble |

| Amides | Dimethylformamide (DMF) | Miscible | Soluble | Highly Soluble | Miscible |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible | Soluble | Highly Soluble | Miscible |

| Water | Miscible[3] | 100 g/L (20 °C)[6] | Highly Soluble[7] | Very Soluble |

Disclaimer: The predicted solubility for this compound is an estimation based on the properties of structurally similar compounds and general chemical principles. Experimental verification is necessary for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, standardized experimental procedures are crucial. The following sections detail robust methods for determining the solubility of a liquid amine in organic solvents.

Gravimetric Method (Shake-Flask Method)

This method is a widely accepted technique for determining the thermodynamic solubility of a compound in a solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and amine)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved amine) is necessary to ensure saturation.

-

Securely seal the vial to prevent the evaporation of the volatile amine and solvent.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature until the undissolved this compound phase has settled, and a clear supernatant of the saturated solution is visible.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the undissolved layer.

-

-

Gravimetric Analysis:

-

Dispense the collected aliquot of the saturated solution into a pre-weighed, dry, and clean container (e.g., a small beaker or vial).

-

Reweigh the container with the solution to determine the total mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, reweigh the container with the remaining this compound residue.

-

Calculation of Solubility:

-

Mass of dissolved this compound = (Mass of container with residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container with solution) - (Mass of container with residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent) = (Mass of dissolved this compound / Volume of aliquot) x 100

Spectroscopic Method (UV-Vis or GC)

For amines that possess a chromophore or can be derivatized, spectroscopic methods can provide a sensitive and accurate means of determining solubility. Gas Chromatography (GC) is also a highly effective method.

Objective: To determine the concentration of this compound in a saturated solution using a calibrated analytical instrument.

Materials:

-

Same as for the Gravimetric Method.

-

Spectrophotometer (UV-Vis) or Gas Chromatograph (GC) with an appropriate detector (e.g., FID).

-

High-purity this compound for standard preparation.

-

Volumetric glassware for preparing standard solutions.

Procedure:

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1-3 from the Gravimetric Method to prepare a saturated solution and carefully sample the clear supernatant.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. The concentration range of the standards should bracket the expected solubility of the amine.

-

-

Instrumental Analysis:

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (GC) of the standard solutions.

-

Accurately dilute the filtered aliquot of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same instrumental method.

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Solubility (e.g., in mol/L or g/L) = Concentration in diluted sample x Dilution factor

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The logical process for determining the solubility of this compound can be visualized as follows:

Conclusion

While direct quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for understanding and predicting its solubility in a variety of organic solvents based on the behavior of analogous secondary amines. This compound is expected to be highly soluble or miscible in common polar and nonpolar organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer reliable methods for their determination. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating products containing this compound in the pharmaceutical and chemical industries.

References

Spectroscopic Data of N-Isopropylmethylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropylmethylamine (CAS No. 4747-21-1), a secondary amine utilized in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a critical resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| ~2.8 - 2.9 | Septet | -CH(CH₃)₂ | CDCl₃ | |

| ~2.3 | Singlet | -NH-CH ₃ | CDCl₃ | |

| ~1.0 | Doublet | -CH(C H₃)₂ | CDCl₃ | |

| ~0.9 | Singlet | -NH - | CDCl₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 49.3 | C H(CH₃)₂ | D₂O |

| 35.1 | -N-C H₃ | D₂O |

| 22.8 | -CH(C H₃)₂ | D₂O |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Medium, Sharp | N-H Stretch |

| ~2960 | Strong | C-H Stretch (Aliphatic) |

| ~1470 | Medium | C-H Bend (Aliphatic) |

| ~1130 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) and Relative Intensities [2][3]

| m/z | Relative Intensity (%) | Assignment |

| 73 | ~30 | [M]⁺ (Molecular Ion) |

| 58 | 100 | [M-CH₃]⁺ (Base Peak) |

| 44 | ~20 | [CH₃CH=NHCH₃]⁺ |

| 30 | ~40 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), to avoid interference from the solvent's protons. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

For a typical ¹H NMR experiment, a pulse angle of 30-90 degrees is used with an acquisition time of 2-4 seconds. For ¹³C NMR, a higher sample concentration is generally required, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. The specific ¹³C NMR data cited was referenced from a study by Sarneski, J. E., et al., published in Analytical Chemistry in 1975.[1]

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be acquired directly as a "neat" liquid by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal is recorded first and subtracted from the sample spectrum to obtain the final absorbance or transmittance data.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the components of a sample before they enter the MS. For a volatile amine like this compound, a capillary column designed for amine analysis is used. The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.[2][3]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Isopropylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Isopropylmethylamine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. The guide presents predicted spectral data, detailed experimental protocols, and a visual representation of the molecular structure with assignments for each nucleus.

Introduction to this compound and its NMR Spectra

This compound, also known as N-methylisopropylamine, is a secondary amine with the chemical formula C₄H₁₁N. Its structure consists of a nitrogen atom bonded to a methyl group and an isopropyl group. Understanding the ¹H and ¹³C NMR spectra of this compound is crucial for its identification and for assessing its purity. The asymmetry of the molecule leads to distinct signals for each of the chemically non-equivalent protons and carbons.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons of the two methyl groups of the isopropyl moiety, the methine proton of the isopropyl group, the protons of the N-methyl group, and the amine proton. The splitting patterns of these signals, governed by spin-spin coupling, provide valuable information about the connectivity of the atoms.

The ¹³C NMR spectrum will display three signals corresponding to the three unique carbon environments: the two equivalent methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the N-methyl carbon.

Predicted ¹H and ¹³C NMR Spectral Data

While publicly accessible, precise, quantitative experimental NMR data for this compound is limited, the following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and data from analogous chemical structures.

Predicted ¹H NMR Data

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | (CH₃)₂CH- | ~ 1.0 - 1.2 | Doublet | ~ 6.5 | 6H |

| b | -CH(CH₃)₂ | ~ 2.6 - 2.8 | Septet | ~ 6.5 | 1H |

| c | -NH- | ~ 0.8 - 1.5 | Broad Singlet | - | 1H |

| d | -CH₃ | ~ 2.2 - 2.4 | Singlet | - | 3H |

Note: The chemical shift of the amine proton (c) is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium (B1214612) in deuterated solvents, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Data

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) |

| 1 | (C H₃)₂CH- | ~ 20 - 25 |

| 2 | -C H(CH₃)₂ | ~ 45 - 50 |

| 3 | -C H₃ | ~ 30 - 35 |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants. If necessary, purify the sample by distillation.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For observing the N-H proton, a non-protic solvent is preferable. Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, but will result in the exchange of the amine proton.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Homogenization: Thoroughly mix the solution by gentle vortexing or inversion to ensure homogeneity.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical NMR signals.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound, with labels corresponding to the unique proton and carbon environments as presented in the data tables.

Figure 1. Molecular structure of this compound with NMR assignments.

An In-depth Technical Guide to the Safe Handling of N-Isopropylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Isopropylmethylamine (CAS No. 4747-21-1), a versatile building block in organic synthesis with applications in the pharmaceutical and chemical industries.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and presents multiple risks. It is a highly flammable liquid and vapor.[3][4] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[3][4] Additionally, it may cause respiratory irritation.[3]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[5][6] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[4][6] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[4][6] |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4] |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[3] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C4H11N[1] |

| Molecular Weight | 73.14 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Odor | Strong, fishy, ammonia-like[1][7] |

| Boiling Point | 50-53 °C[1][8] |

| Melting Point | -55.1°C (estimate) to -101°C[8][9] |

| Flash Point | -32 °C / -25.6 °F (closed cup)[3][8] |

| Density | 0.702 g/mL at 25 °C[1][5] |

| Vapor Pressure | 4.15 psi (20 °C)[1][5] |

| Solubility | Soluble in chloroform, DMSO, and methanol.[1][8] Very soluble in water.[9] |

| Sensitivity | Air sensitive[1][8] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield (minimum 8-inch) is also recommended.[10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and chemical-resistant clothing to prevent skin contact.[10][11] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors when engineering controls are insufficient or during emergency situations.[9] A self-contained breathing apparatus (SCBA) should be worn in case of fire.[9] |

| Footwear | Closed-toe shoes are required.[11] |

Engineering Controls

Engineering controls are the primary means of minimizing exposure.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9] Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Storage

Proper storage is crucial to prevent accidents and maintain the chemical's integrity.

-

Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[3][8] Store under an inert atmosphere as it is air-sensitive.[1][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a typical workflow for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |

Spill Response

The following diagram outlines the appropriate response to a spill of this compound.

Caption: A step-by-step protocol for responding to an this compound spill.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8] Water spray may be used to cool closed containers.[3]

-

Unsuitable Extinguishing Media: Do not use water, as it may be ineffective.[3]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][9] Containers may explode when heated.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Stability and Reactivity

-

Reactivity: This material is not known to be reactive under normal conditions.[3]

-

Chemical Stability: this compound is air-sensitive.[3]

-

Conditions to Avoid: Avoid exposure to air, heat, flames, and sparks.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.[3] All disposal practices must comply with federal, state, and local regulations.[12] Do not dispose of this chemical down the drain or in regular trash.[12] Contact a licensed professional waste disposal service to dispose of this material.[10]

Toxicological Information

While comprehensive toxicological data is not available, this compound is known to be toxic if swallowed or inhaled and causes severe burns.[3][4][8] The material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin.[10]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 4747-21-1 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. N-Methylisopropylamine | C4H11N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-异丙基甲胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound(4747-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. opcw.org [opcw.org]

- 11. gz-supplies.com [gz-supplies.com]

- 12. benchchem.com [benchchem.com]

N-Isopropylmethylamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylmethylamine, a secondary aliphatic amine, has emerged as a crucial building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its unique structural motif, featuring both a methyl and an isopropyl group attached to a nitrogen atom, imparts specific physicochemical properties to the resulting molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and its application in key synthetic transformations, with a focus on detailed experimental protocols and the biological significance of the resulting compounds.

Physicochemical and Safety Data of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₁N | [1] |

| Molecular Weight | 73.14 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 50-53 °C | [1] |

| Density | 0.702 g/mL at 25 °C | [1] |

| Flash Point | -32 °C | [1] |

| CAS Number | 4747-21-1 | [1] |

| Solubility | Soluble in water, ethanol, and ether |

Safety Information:

| Hazard Statement | Precautionary Statement |

| H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H314: Causes severe skin burns and eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H331: Toxic if inhaled. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound, with the choice of route often depending on the availability of starting materials and the desired scale of production.

Reductive Amination of Acetone (B3395972) with Methylamine (B109427)

A common and efficient method involves the reductive amination of acetone with methylamine. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

Experimental Protocol:

-

In a suitable reaction vessel, combine methylamine (1.0 equivalent) and acetone (1.2 equivalents) in a solvent such as methanol.

-

Add a reducing agent, for example, sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon), portion-wise while maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis from Isopropylamine (B41738) and Formaldehyde (B43269)

Another established method involves the reaction of isopropylamine with formaldehyde, followed by a reduction step.[3] This two-step process first forms the intermediate 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine, which is then decomposed and reduced to yield this compound.[3]

Experimental Protocol:

-

Formation of 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine: To a cooled (0-5 °C) and stirred solution of anhydrous isopropylamine (1.0 equivalent), slowly add a 37% aqueous solution of formaldehyde (1.0 equivalent). An oily layer of the triazine will form. Separate the oily layer and dry it over anhydrous potassium carbonate.

-

Reduction to this compound: In a separate flask, prepare a suspension of zinc dust in water. Cool the suspension to -10 to 0 °C. Simultaneously and slowly add the dried triazine from the previous step and concentrated hydrochloric acid to the zinc suspension with vigorous stirring. After the addition is complete, continue stirring for an additional hour. Filter off the excess zinc dust.

-

Isolation: Slowly add the filtrate to a hot (80-100 °C) aqueous solution of sodium hydroxide (B78521). The this compound will be liberated and can be collected by distillation.

-

Purification: The collected distillate can be further purified by fractional distillation to yield pure this compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor in the synthesis of a wide range of organic molecules, most notably in the construction of tryptamine (B22526) derivatives and in carbonylation reactions.

The Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a classic and highly effective method for the preparation of various tryptamine derivatives, many of which exhibit significant psychoactive properties.[4] This multi-step synthesis utilizes an indole (B1671886) starting material and introduces the ethylamine (B1201723) side chain through a sequence of reactions involving this compound.

General Workflow:

Caption: General workflow of the Speeter-Anthony tryptamine synthesis.

Detailed Experimental Protocol for the Synthesis of 4-Hydroxy-N-isopropyltryptamine (4-HO-NiPT): [5]

This protocol provides a specific example of the Speeter-Anthony synthesis using this compound to synthesize a psilocin analog.

-

Formation of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide:

-

Dissolve 4-benzyloxyindole (B23222) (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C and add oxalyl chloride (2.0 eq) dropwise.

-

Stir the mixture at 0 °C for 6 hours.

-

Add N-isopropylamine (a close analog, demonstrating the principle; this compound would be used similarly) (8.0 eq) dropwise.

-

Warm the reaction to room temperature and stir overnight.

-

Remove the solvent in vacuo and purify the residue by silica (B1680970) gel column chromatography to yield the glyoxylamide (96% yield).[5]

-

-

Reduction to 4-Benzyloxy-N-isopropyltryptamine:

-

Suspend the glyoxylamide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add borane-tetrahydrofuran (B86392) complex (1.0 M solution, 3.0 eq) dropwise at 0 °C.

-

Heat the reaction at reflux overnight.

-

Cool to room temperature and quench with 2.0 M hydrochloric acid.

-

Heat at 0 °C for 2 hours.

-

Cool to room temperature and basify with ammonium (B1175870) hydroxide (pH > 8).

-

Extract with methylene (B1212753) chloride, wash with water and brine, and dry over sodium sulfate.

-

Remove the solvent and purify by silica gel column chromatography (23% yield).[5]

-

-

Debenzylation to 4-Hydroxy-N-isopropyltryptamine:

-

Dissolve the benzyloxy-tryptamine (1.0 eq) in methanol.

-

Add palladium on carbon (Pd/C) and palladium hydroxide on carbon.

-

Stir the mixture under a hydrogen atmosphere for 3 hours.

-

Filter the catalyst and purify the product.

-

Quantitative Data for Tryptamine Synthesis:

| Compound | Starting Material | Amine | Reducing Agent | Overall Yield | Reference |

| 5-Benzyloxy-3-(2-dibenzylaminoethyl)-indole HCl | 5-Benzyloxyindole | Dibenzylamine | LiAlH₄ | 92% (from glyoxylamide) | [6] |

| 5-Benzyloxy-3-(2-dimethylaminoethyl)-indole HCl | 5-Benzyloxyindole | Dimethylamine | LiAlH₄ | High | [6] |

| 4-Hydroxy-N-isopropyltryptamine | 4-Benzyloxyindole | Isopropylamine | Borane-THF | ~22% (over 2 steps) | [5] |

Palladium-Catalyzed Oxidative Cross-Double-Carbonylation

This compound can also be utilized in palladium-catalyzed carbonylation reactions. A notable example is the oxidative cross-double-carbonylation of amines and alcohols to produce oxamates. This reaction is advantageous as it can proceed under mild conditions without the need for a co-catalyst, base, or ligand, and the heterogeneous Pd/C catalyst can be easily recovered and reused.

General Reaction Scheme:

R¹R²NH + R³OH + 2CO + ½O₂ --(Pd/C)--> R¹R²NCOCOOR³ + H₂O

Experimental Protocol Outline:

A typical procedure would involve charging a pressure reactor with this compound, an alcohol, and the Pd/C catalyst in a suitable solvent. The reactor is then pressurized with carbon monoxide and oxygen (or air) and heated to the desired temperature for a specified time. After the reaction, the catalyst is filtered off, and the product is isolated and purified using standard techniques such as chromatography.

Biological Significance of this compound Derivatives

The primary interest in this compound as a building block stems from the significant biological activities of the tryptamine derivatives that can be synthesized from it.

Psychoactive Properties and Serotonin (B10506) Receptor Interaction

Many N-methyl-N-isopropyltryptamine (MiPT) and 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) derivatives are known for their psychoactive effects.[7][8] These compounds are agonists or partial agonists at serotonin receptors, particularly the 5-HT₂A receptor, which is a key target for classic psychedelic drugs.[8][9] The interaction with these receptors in the central nervous system is believed to be responsible for their hallucinogenic and entactogenic effects.

Caption: Simplified signaling pathway of 5-HT₂A receptor activation by N-isopropyltryptamine derivatives.

Potential Therapeutic Applications

Beyond their psychoactive effects, tryptamine derivatives are being investigated for their therapeutic potential in treating various conditions, including depression, anxiety, and addiction. Furthermore, some studies have indicated that certain tryptamine derivatives possess antitumor properties, opening another avenue for drug development research.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its application in the Speeter-Anthony synthesis provides access to a wide array of biologically active tryptamine derivatives, while its use in modern catalytic reactions like palladium-catalyzed carbonylation highlights its utility in constructing other important organic molecules. The detailed experimental protocols and understanding of the biological significance of its derivatives provided in this guide are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel compounds with therapeutic potential. As research in these areas continues to evolve, the importance of this compound as a key synthetic precursor is likely to grow.

References

- 1. N-Methyl-N-isopropyltryptamine | C14H20N2 | CID 29935323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]

- 5. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]

- 8. MiPT - Wikipedia [en.wikipedia.org]

- 9. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Isopropylmethylamine from Isopropylamine and Formaldehyde: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of N-Isopropylmethylamine, a valuable secondary amine intermediate in the development of pharmaceuticals and other specialty chemicals. Two primary synthetic routes commencing from isopropylamine (B41738) and formaldehyde (B43269) are presented: the direct Eschweiler-Clarke methylation and a two-step procedure involving the formation and subsequent decomposition of a 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine intermediate. These protocols are intended for use by researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound serves as a key building block in the synthesis of a variety of organic molecules. Its preparation via the methylation of the primary amine isopropylamine using formaldehyde is a common and efficient transformation. The choice between a direct one-step synthesis and a two-step approach can be guided by factors such as desired purity, scalability, and available equipment. The Eschweiler-Clarke reaction offers a direct route with high atom economy, while the two-step method via the hexahydrotriazine intermediate can provide high purity and yield.

Data Presentation

A summary of the key quantitative data for the synthesized this compound is provided in the table below for easy reference and comparison.

| Parameter | Value | Source(s) |

| Molecular Formula | C₄H₁₁N | [1] |

| Molecular Weight | 73.14 g/mol | [1] |

| Boiling Point | 50-53 °C | [2] |

| Density | 0.702 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.384 | [2] |